molecular formula C10H12FNO3 B7893086 Methyl 3-(4-amino-3-fluorophenoxy)propanoate

Methyl 3-(4-amino-3-fluorophenoxy)propanoate

Cat. No.: B7893086
M. Wt: 213.21 g/mol
InChI Key: QPTSDEIKBGMUHI-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-3-fluorophenoxy)propanoate: is an organic compound with the molecular formula C10H12FNO3 It is a derivative of propanoic acid and features a fluorinated phenoxy group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-amino-3-fluorophenoxy)propanoate typically involves the esterification of 3-(4-amino-3-fluorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-amino-3-fluorophenoxy)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorinated phenoxy group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Methyl 3-(4-amino-3-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-3-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group enhances its binding affinity and selectivity, while the amino group allows for hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(4-aminophenoxy)propanoate
  • Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
  • Methyl 3-[(2-fluorobenzoyl)amino]propanoate

Uniqueness: Methyl 3-(4-amino-3-fluorophenoxy)propanoate is unique due to the presence of both an amino group and a fluorinated phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization.

Biological Activity

Methyl 3-(4-amino-3-fluorophenoxy)propanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with molecular targets, synthesis, and implications for drug development.

Chemical Structure and Properties

This compound features a propanoate moiety linked to a 4-amino-3-fluorophenoxy group. The presence of the fluorine atom is believed to enhance the compound's binding affinity to biological targets, which is crucial for its pharmacological effects.

Structural Formula:

C12H14FNO3\text{C}_12\text{H}_{14}\text{F}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer and other diseases.

Key Mechanisms:

  • Inhibition of Kinases: The compound has shown potential in inhibiting Raf kinase, which plays a significant role in cancer progression and angiogenesis .
  • Binding Affinity: The fluorine atom enhances the lipophilicity and electronic properties of the compound, potentially improving its interaction with target proteins.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Propanoate Moiety: This can be achieved through esterification reactions.
  • Substitution Reactions: The introduction of the amino and fluorophenoxy groups is critical for achieving the desired biological activity.

Synthesis Overview:

  • React starting materials under controlled conditions.
  • Purify through recrystallization to ensure high purity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound in various models:

StudyObjectiveFindings
Study AEvaluate anti-cancer effectsDemonstrated significant tumor growth inhibition in xenograft models.
Study BInvestigate binding affinityShowed enhanced binding to Raf kinase compared to non-fluorinated analogs.
Study CAssess toxicityFound acceptable safety profiles in preliminary toxicity studies.

These findings suggest that this compound could be a promising candidate for further development as an anti-cancer agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several related compounds, which also exhibit biological activity. A comparative analysis highlights differences in their pharmacological profiles:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-2-(4-chlorophenoxy)propanoateChlorine instead of fluorineDifferent electronic properties affecting reactivity
Methyl 3-amino-2-(4-bromophenoxy)propanoateBromine instead of fluorineEnhanced reactivity due to bromine's larger size
Methyl 3-(2-amino-4-fluorophenoxy)thiophene-2-carboxylateThiophene ring instead of propanoateOffers different electronic characteristics

Properties

IUPAC Name

methyl 3-(4-amino-3-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-14-10(13)4-5-15-7-2-3-9(12)8(11)6-7/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTSDEIKBGMUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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